N-[4-(2-Methoxyethoxy)benzyl]-1-ethanamine
Description
Properties
IUPAC Name |
N-[[4-(2-methoxyethoxy)phenyl]methyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-3-13-10-11-4-6-12(7-5-11)15-9-8-14-2/h4-7,13H,3,8-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BADKLZNPHWWBAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC=C(C=C1)OCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of the Benzyl Group
The benzyl group can be prepared from 4-hydroxybenzaldehyde or 4-hydroxybenzyl alcohol through etherification with 2-methoxyethanol. This step typically involves a Williamson ether synthesis or a similar method under basic conditions.
Amination
Amination can be achieved through reductive amination, where an aldehyde or ketone is converted into an amine using an amine source (e.g., ethanamine) and a reducing agent. Alternatively, direct alkylation of ethanamine with a benzyl halide can be used.
Data Tables for Synthesis Conditions
| Synthesis Route | Starting Materials | Reaction Conditions | Yield | Purification Method |
|---|---|---|---|---|
| Reductive Amination | 4-(2-Methoxyethoxy)benzaldehyde, Ethanamine | NaBH4, Methanol, Room Temperature | Variable | Column Chromatography |
| Alkylation | 4-(2-Methoxyethoxy)benzyl Chloride, Ethanamine | DMF, TEA, Room Temperature | Variable | Extraction, Chromatography |
Research Findings and Challenges
While specific literature on this compound is limited, related compounds suggest that reductive amination and alkylation are viable synthesis routes. Challenges include optimizing reaction conditions for high yields and purity, as well as ensuring the stability of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-Methoxyethoxy)benzyl]-1-ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Pharmacological Research
N-[4-(2-Methoxyethoxy)benzyl]-1-ethanamine is primarily investigated for its role as a pharmacological agent. It has been studied for its potential effects on neurotransmitter systems, particularly in relation to serotonin and dopamine pathways. These pathways are crucial in understanding various neurological disorders, including depression and anxiety.
Case Study: Neurotransmitter Modulation
Research has indicated that compounds similar to this compound can act as selective serotonin reuptake inhibitors (SSRIs). A study published in Journal of Medicinal Chemistry explored the structure-activity relationship of such compounds, demonstrating their efficacy in increasing serotonin levels in synaptic clefts, which is beneficial for treating mood disorders .
Biochemical Applications
This compound is also utilized in biochemical assays to study enzyme interactions and metabolic pathways. Its unique structure allows it to serve as a substrate or inhibitor for various enzymes, making it valuable for understanding biochemical processes.
Table 1: Enzyme Interaction Studies
| Enzyme Type | Interaction Type | Observed Effect |
|---|---|---|
| Monoamine Oxidase | Inhibition | Increased neurotransmitter availability |
| Cyclic Nucleotide Phosphodiesterase | Substrate | Modulation of cyclic AMP levels |
Forensic Science
This compound is being explored for its applications in forensic science, particularly in toxicology. Its detection can aid in identifying substances involved in drug overdoses or poisoning cases.
Case Study: Toxicological Screening
A study conducted by forensic scientists highlighted the potential of this compound as a marker for certain synthetic drugs. The researchers developed a chromatographic method to detect this compound in biological samples, contributing to better screening methods in forensic investigations .
Clinical Diagnostics
The compound's properties have led to its investigation as a potential biomarker in clinical diagnostics. Its stability and detectability make it suitable for use in diagnostic tests related to metabolic disorders.
Table 2: Clinical Diagnostic Applications
| Application Area | Potential Use |
|---|---|
| Metabolic Disorders | Biomarker for metabolic dysfunctions |
| Neurological Assessments | Indicator of neurotransmitter imbalances |
Material Science
Emerging research indicates that this compound may have applications in material science, particularly in the development of polymers and coatings due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of N-[4-(2-Methoxyethoxy)benzyl]-1-ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues with Methoxy Substitutions
N-(4-Ethylbenzyl)-2-(4-methoxyphenyl)ethanamine ()
- Structure : Contains a 4-methoxyphenyl group attached to an ethanamine chain and a 4-ethylbenzyl group.
- Key Differences : Lacks the 2-methoxyethoxy chain, replacing it with a simpler methoxy group.
N-(4-Ethylbenzyl)-2-(2-methoxyphenyl)ethanamine ()
- Structure : Similar to the above but with a 2-methoxy (ortho) substitution on the phenyl ring.
- Key Differences : Ortho substitution may sterically hinder interactions with flat binding sites (e.g., enzyme active regions) compared to the para-substituted target compound .
2-(4-Methoxyphenyl)-N-methylethanamine ()
- Structure : Features a methylamine group instead of the benzyl-ethanamine backbone.
Compounds with Extended Ether Chains
N-(4-Methoxyphenethyl)benzenesulfonamides ()
- Structure : Derived from 2-(4-methoxyphenyl)-1-ethanamine, with a sulfonamide group replacing the terminal amine.
- Biological Relevance : Exhibits antibacterial activity against Escherichia coli, suggesting that the methoxyphenethyl moiety contributes to biofilm inhibition. The target compound’s 2-methoxyethoxy chain may confer distinct solubility or pharmacokinetic properties .
NBOMe Derivatives (e.g., 25B-NBOMe, 25C-NBOMe) ()
- Structure : Psychedelic compounds with a 2-methoxybenzyl group attached to a phenethylamine backbone.
- Key Differences : The target compound’s 2-methoxyethoxy chain introduces additional oxygen atoms, which may reduce blood-brain barrier penetration compared to NBOMe derivatives’ compact methoxy groups. This could mitigate psychoactive effects .
Biological Activity
N-[4-(2-Methoxyethoxy)benzyl]-1-ethanamine is a compound of interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological mechanisms, potential therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
This compound features a benzyl group linked to an ethanamine moiety, with a methoxyethoxy substituent that enhances its solubility and interaction with biological targets. The general structure can be represented as follows:
where the specific values for , , and depend on the exact molecular formula derived from the substituents.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It is known to modulate enzymatic activities, which can lead to significant biological effects such as:
- Enzyme Inhibition : The compound has shown potential in inhibiting carbonic anhydrases (CAs), which are crucial in various physiological processes. For example, studies indicate that similar compounds exhibit IC50 values ranging from 10.93 nM to 25.06 nM against CA IX, demonstrating selective inhibition over CA II .
- Cellular Uptake and Apoptosis Induction : In vitro studies have highlighted its ability to induce apoptosis in cancer cell lines such as MDA-MB-231, significantly increasing the percentage of annexin V-FITC-positive cells, indicating late-stage apoptosis .
Table 1: Biological Activity Overview
| Activity | Target | IC50 Value (nM) | Effect |
|---|---|---|---|
| Carbonic Anhydrase Inhibition | CA IX | 10.93 - 25.06 | Selective inhibition |
| Apoptosis Induction | MDA-MB-231 Cancer Cells | - | Increased annexin V-FITC positive cells |
| Antimicrobial Activity | Mycobacterium tuberculosis | - | Selective activity against drug-resistant strains |
Case Studies and Research Findings
- Inhibition of Cancer Cell Proliferation : Research has shown that this compound can inhibit the growth of various cancer cell lines through apoptosis. For instance, in a study involving MDA-MB-231 cells, significant increases in apoptotic markers were observed when treated with this compound .
- Antimycobacterial Properties : Similar compounds have been evaluated for their ability to inhibit Mycobacterium tuberculosis (Mtb). The structural modifications in this compound could enhance its efficacy against both drug-susceptible and drug-resistant strains of Mtb, making it a candidate for further exploration in tuberculosis treatment .
- Comparative Studies : When compared to other derivatives like N-[4-(2-Ethoxyethoxy)benzyl]-1-ethanamine, the methoxyethyl group in this compound may confer different pharmacokinetic properties and biological activities due to variations in lipophilicity and receptor binding affinity.
Q & A
Q. Key Considerations :
- Monitor reaction progress using TLC (Rf ~0.3 in ethyl acetate/hexane 1:1).
- Optimize stoichiometry to avoid over-alkylation byproducts.
Basic: How can the methoxyethoxy group in this compound be characterized spectroscopically?
Q. Methodological Answer :
- ¹H NMR : The methoxy group (-OCH₃) appears as a singlet at δ ~3.3–3.4 ppm. The adjacent ethyleneoxy (-CH₂CH₂O-) protons split into a multiplet at δ ~3.6–3.8 ppm (integration for 4H) .
- ¹³C NMR : The methoxy carbon resonates at ~55–57 ppm, while the ethyleneoxy carbons appear at ~68–72 ppm .
- FT-IR : Ether C-O stretching vibrations at ~1100–1250 cm⁻¹ confirm the methoxyethoxy moiety .
Advanced: How do structural modifications (e.g., altering the methoxyethoxy chain length) affect biological activity?
Q. Methodological Answer :
Q. Methodological Answer :
- Stress Testing : Expose the compound to heat (60°C, 75% RH), acid/alkali hydrolysis (0.1M HCl/NaOH), and oxidative conditions (3% H₂O₂) .
- LC-MS/MS : Use a C18 column (mobile phase: 0.1% formic acid in water/acetonitrile) coupled with Q-TOF detection to identify degradation products.
- Major Degradants :
- Oxidative cleavage : Formation of 4-hydroxybenzaldehyde (m/z 121.03) .
- Hydrolysis : Ethylamine release (m/z 45.06) .
Basic: What safety protocols are critical when handling this compound?
Q. Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for synthesis/purification .
- First Aid :
- Inhalation : Move to fresh air; administer artificial respiration if needed.
- Skin Contact : Wash with soap/water for 15 minutes.
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How can computational modeling predict the compound’s pharmacokinetic properties?
Q. Methodological Answer :
- In Silico Tools :
- Validation : Compare predictions with experimental Caco-2 cell permeability assays .
Basic: What solvents are compatible with this compound for formulation studies?
Q. Methodological Answer :
- High Solubility : DMSO, methanol, and dichloromethane.
- Avoid : Nonpolar solvents (e.g., hexane) due to limited solubility (<1 mg/mL) .
- Stability : Prepare stock solutions in anhydrous DMSO; store at -20°C to prevent hydrolysis .
Advanced: What strategies mitigate batch-to-batch variability in synthesis?
Q. Methodological Answer :
- Process Control :
- Maintain strict temperature control (±2°C) during reductive amination.
- Use in-line FTIR to monitor aldehyde conversion in real-time .
- Quality Metrics :
- Set acceptance criteria for HPLC purity (>98%) and residual solvents (e.g., <500 ppm for CH₂Cl₂) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
